molecular formula C7H8F3N3O3 B6194528 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid CAS No. 2680539-62-0

2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid

Cat. No.: B6194528
CAS No.: 2680539-62-0
M. Wt: 239.15 g/mol
InChI Key: GKKTTWAQPPYZAD-UHFFFAOYSA-N
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Description

2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid: is a heterocyclic compound that combines the structural features of pyrazole and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoroacetic acid enhances its stability and solubility, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid typically involves the condensation of appropriate pyrazole and oxazole precursors. One common method includes:

    Starting Materials: The synthesis begins with 5-aminopyrazole and an α-oxoketene dithioacetal.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of trifluoroacetic acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired heterocyclic compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of trifluoroacetic acid in catalytic amounts ensures that the process is both efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid: can be compared with other heterocyclic compounds such as:

    Pyrazolo[3,4-b]pyridine: Similar in structure but with different biological activities and applications.

    Imidazole-containing compounds: Share some chemical properties but differ in their reactivity and applications.

    Pyrrolopyrazine derivatives: Have similar synthetic routes but distinct biological activities.

The uniqueness of This compound lies in its combined pyrazole and oxazole rings, which confer specific chemical and biological properties not found in other compounds.

Properties

CAS No.

2680539-62-0

Molecular Formula

C7H8F3N3O3

Molecular Weight

239.15 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7N3O.C2HF3O2/c6-4-3-5-8(7-4)1-2-9-5;3-2(4,5)1(6)7/h3H,1-2H2,(H2,6,7);(H,6,7)

InChI Key

GKKTTWAQPPYZAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=NN21)N.C(=O)(C(F)(F)F)O

Purity

0

Origin of Product

United States

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